molecular formula C21H20F2N2O B10875605 11-(2,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10875605
M. Wt: 354.4 g/mol
InChI Key: AKEFCOYVXNFSRD-UHFFFAOYSA-N
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Description

11-(2,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of dibenzo[b,e][1,4]diazepin-1-ones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process. One common method involves the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol . This reaction typically requires refluxing the mixture in the presence of a catalytic amount of acetic acid for about 40 minutes, followed by the addition of the aldehyde .

Industrial Production Methods

Industrial production methods for this compound often involve microwave-assisted synthesis. This technique uses silica-supported fluoroboric acid as a catalyst, which significantly reduces reaction times and improves yields . The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

11-(2,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 11-(2,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. For instance, it binds to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA and producing anxiolytic effects . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals .

Properties

Molecular Formula

C21H20F2N2O

Molecular Weight

354.4 g/mol

IUPAC Name

6-(2,4-difluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C21H20F2N2O/c1-21(2)10-17-19(18(26)11-21)20(13-8-7-12(22)9-14(13)23)25-16-6-4-3-5-15(16)24-17/h3-9,20,24-25H,10-11H2,1-2H3

InChI Key

AKEFCOYVXNFSRD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=C(C=C4)F)F)C(=O)C1)C

Origin of Product

United States

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